2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Medicinal Chemistry Synthetic Intermediates Heterocyclic Chemistry

Researchers requiring polyfunctionalized heterocyclic intermediates often face delays when acid-labile protecting groups demand extra deprotection steps before library synthesis. 2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid eliminates this bottleneck by providing a free carboxylic acid directly on the 4-cyano-3-(thiophen-3-yl)pyrazole core, enabling immediate amide coupling with diverse amine libraries. - Direct conjugation: Free -COOH at N1 avoids saponification required by methyl ester analogs, saving 1-2 synthetic steps. - Distinct electronics: The 4-cyano group offers a tunable electron-withdrawing profile and can be further transformed (reduction to aminomethyl, hydrolysis to amide). - Drug-like properties: AlogP 1.29 and PSA 90.65 Ų position this scaffold within lead-optimization space; MW 233.25 g/mol suits FBDD and DEL workflows. - Supply assurance: Available at ≥95% purity with global shipping for high-throughput chemistry campaigns.

Molecular Formula C10H7N3O2S
Molecular Weight 233.25 g/mol
CAS No. 2091690-23-0
Cat. No. B1482793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
CAS2091690-23-0
Molecular FormulaC10H7N3O2S
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NN(C=C2C#N)CC(=O)O
InChIInChI=1S/C10H7N3O2S/c11-3-8-4-13(5-9(14)15)12-10(8)7-1-2-16-6-7/h1-2,4,6H,5H2,(H,14,15)
InChIKeyRNVDMUQZUAEYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic Acid Profile


2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2091690-23-0) is a heterocyclic small molecule (C₁₀H₇N₃O₂S, MW 233.25 g/mol) that integrates a pyrazole core with a thiophen-3-yl substituent at position 3, a cyano group at position 4, and an acetic acid side chain at the N1 position. Calculated physicochemical descriptors include AlogP 1.29, polar surface area 90.65 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . The compound is commercially available at ≥95% purity through specialty chemical suppliers and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical discovery programs requiring polyfunctionalized heterocyclic intermediates.

Why 2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic Acid Has No Generic Match


Closely related thiophene-pyrazole acetic acid derivatives differ in the presence and nature of the 4-position substituent (cyano, cyanomethyl, formyl, or H), the pyrazole substitution position, and the free acid vs. ester functionality—each change alters hydrogen-bonding capacity, lipophilicity, and reactivity critical for downstream derivatization . The combination of a 4-cyano electron-withdrawing group, a thiophen-3-yl ring at position 3, and a free carboxylic acid at N1 is not recapitulated in any single commercially available analog, and simple structural interpolation is not supported by published comparative data; thus, blanket substitution risks synthetic failure or altered biological profiles [1].

2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic Acid Evidence Guide


Molecular Weight & Formula: Core Scaffold Comparison

The target compound (C₁₀H₇N₃O₂S, MW 233.25 g/mol) incorporates an N1-acetic acid side chain absent in the core scaffold 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (C₈H₅N₃S, MW 175.21 g/mol), resulting in a 58.04 g/mol mass increase and the addition of a carboxylic acid functional group essential for amide coupling and bioconjugation reactions .

Medicinal Chemistry Synthetic Intermediates Heterocyclic Chemistry

4-Position Substituent: Cyano vs. Cyanomethyl

The target compound bears a 4-cyano substituent directly attached to the pyrazole ring, whereas the closest commercial analog 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2098088-91-4) contains a cyanomethyl group at the same position, introducing an additional methylene spacer and increasing molecular weight to 247.28 g/mol . This structural difference is predicted to alter electron-withdrawing character at the pyrazole 4-position and the spatial orientation of the nitrile for target engagement.

Drug Design SAR Studies Physicochemical Profiling

Functional Group: Free Acid vs. Methyl Ester

The target compound provides a free carboxylic acid group directly available for amide coupling, HBTU/DCC-mediated conjugation, or salt formation without a deprotection step. In contrast, methyl 2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetate (CAS 2098083-01-1; MW 247.28 g/mol) requires ester hydrolysis prior to use as a carboxylic acid synthon, adding one synthetic step and potentially reducing overall yield .

Synthetic Chemistry Prodrug Design Bioconjugation

Thiophene-Pyrazole Hybrids: Antibacterial & Anti-inflammatory Activities

While no direct bioassay data exist for the target compound, structurally related pyrazole-clubbed thiophene derivatives synthesized via Gewald chemistry have demonstrated in vitro antibacterial activity against multiple strains and anti-inflammatory activity in bovine protein interaction assays [1]. These class-level data establish the biological relevance of the thiophene-pyrazole pharmacophore but cannot be quantitatively extrapolated to the target compound without direct testing.

Antibacterial Anti-inflammatory Drug Discovery

Physicochemical Properties: Cyano vs. Des-Cyano Analog

The target compound's computed AlogP of 1.29 and polar surface area (PSA) of 90.65 Ų reflect the combined contribution of the 4-cyano group and the carboxylic acid moiety . The 4-cyano group increases hydrogen bond acceptor count to 5 (vs. 4 in the des-cyano analog 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, CAS 2090610-59-4, which has MW 208.24 g/mol and lacks the nitrile) , altering predicted membrane permeability and target-binding pharmacophore features.

ADME Prediction Lead Optimization Computational Chemistry

Commercial Availability & Purity Across Vendors

The target compound is listed at ≥95% purity by CymitQuimica (Biosynth brand) . The structurally related core scaffold 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is available at 98% purity through suppliers including Bidepharm and Leyan . The methyl ester analog (CAS 2098083-01-1) is offered at ≥95% purity . No other vendor-specific purity or batch-analysis certificates have been publicly disclosed for this specific compound, and procurement quantities may be limited to gram-scale research orders.

Chemical Procurement Quality Control Supply Chain

2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic Acid Applications


Med Chem Library Synthesis with Free Carboxylic Acid Handle

The target compound provides a ready-to-conjugate carboxylic acid handle on a 4-cyano-3-(thiophen-3-yl)pyrazole core, enabling direct amide coupling with diverse amine libraries without a deprotection step [1]. This is advantageous compared to the methyl ester analog, which requires saponification prior to coupling . The 4-cyano substituent offers a distinct electron-withdrawing profile and potential for further transformation (e.g., reduction to aminomethyl, hydrolysis to amide) not available in the des-cyano or 4-cyanomethyl variants .

SAR Studies for Anti-infective & Anti-inflammatory Programs

Pyrazole-clubbed thiophene derivatives have demonstrated in vitro antibacterial and anti-inflammatory activities [1]. The target compound, bearing the 4-cyano and N1-acetic acid substitution pattern, can serve as a key intermediate or comparator in SAR campaigns aimed at optimizing these biological activities. The computed AlogP of 1.29 and PSA of 90.65 Ų position it within drug-like property space suitable for lead optimization .

Agrochemical Intermediate for Herbicides & Pesticides

Thiophene- and pyrazole-containing compounds are well-represented in patent literature for pesticidal and herbicidal applications [1]. The target compound's combination of a thiophen-3-yl group, a 4-cyano substituent, and an N1-acetic acid moiety provides a polyfunctionalized scaffold amenable to further elaboration into agrochemical candidates requiring these structural motifs .

Fragment-Based Drug Discovery & DEL Synthesis Building Block

With a molecular weight of 233.25 g/mol and 7 rotatable bonds, the target compound falls within fragment-like property space suitable for FBDD [1]. The carboxylic acid group enables on-DNA conjugation for DEL synthesis, while the cyano group serves as both a hydrogen bond acceptor and a potential bioisostere. The compound's commercial availability at ≥95% purity supports its use in high-throughput chemistry workflows .

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